2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Sigma-2 receptor Conformational analysis Tetrahydroisoquinoline pharmacophore

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS 160446-15-1, molecular formula C13H20N2O2, MW 236.31 g/mol) is a 6,7-dimethoxy-substituted tetrahydroisoquinoline (THIQ) derivative bearing an N-ethanamine side chain. The 6,7-dimethoxy-THIQ core is a widely recognized privileged pharmacophore for sigma-2 (σ2) receptor binding, conferring subtype selectivity over sigma-1 receptors.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 160446-15-1
Cat. No. B177262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
CAS160446-15-1
Synonyms2-(6,7-diMethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanaMine
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCN)OC
InChIInChI=1S/C13H20N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3-6,9,14H2,1-2H3
InChIKeyNXFATFFJLNTYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS 160446-15-1): A Constrained Tetrahydroisoquinoline Scaffold for Sigma Receptor and P-Glycoprotein Probe Development


2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS 160446-15-1, molecular formula C13H20N2O2, MW 236.31 g/mol) is a 6,7-dimethoxy-substituted tetrahydroisoquinoline (THIQ) derivative bearing an N-ethanamine side chain . The 6,7-dimethoxy-THIQ core is a widely recognized privileged pharmacophore for sigma-2 (σ2) receptor binding, conferring subtype selectivity over sigma-1 receptors [1]. This compound represents the minimal ring-constrained pharmacophore that underpins numerous high-affinity σ2 ligands and P-glycoprotein (P-gp) modulators, and is supplied as a synthetic intermediate with typical purity ≥95% . Its differentiation rests on the combination of (i) a conformationally restricted 3,4-dihydroisoquinoline ring, (ii) the 6,7-dimethoxy substitution pattern, and (iii) a primary amine-terminated side chain serving as a synthetic handle for further conjugation [1].

Why In-Class Substitution Fails for 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: Conformational Constraint and Substitution Pattern Are Non-Interchangeable


The 6,7-dimethoxy-THIQ scaffold cannot be casually replaced by structurally similar alternatives without compromising target binding profiles. Systematic SAR studies demonstrate that opening the tetrahydroisoquinoline ring (i.e., replacing the constrained bicycle with flexible phenethylamino or benzylamino chains) causes a drastic loss of sigma-2 receptor affinity, as the increase in conformational freedom disrupts the optimal binding pose [1]. Likewise, altering the methoxy group configuration from the 6,7-positions to alternative substitution patterns (e.g., 5,6-dimethoxyisoindoline) yields sigma-2 Ki values spanning a >30-fold range (4.4–133 nM) compared with sub-nanomolar to low-nanomolar affinities achieved by the optimal 6,7-substitution on the THIQ core [2]. The 3,4-dihydro oxidation state further differentiates this compound from fully aromatic isoquinolines, as the partially saturated ring introduces conformational flexibility essential for sigma receptor pocket accommodation [1][3]. These interlocked structural features mean that any single-element substitution—ring, oxidation state, or methoxy pattern—predictably degrades or redirects the pharmacological profile.

Product-Specific Quantitative Differentiation Evidence for 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS 160446-15-1)


Conformational Constraint: Ring-Closed THIQ vs. Ring-Opened Phenethylamino Analogs on Sigma-2 Receptor Affinity

The impact of conformational constraint on sigma-2 receptor affinity was systematically evaluated by Pati et al. (2015). Deconstruction of the 6,7-dimethoxytetrahydroisoquinoline moiety—i.e., opening the ring to generate phenethylamino, benzylamino, or indanamine derivatives—resulted in a drastic decrease in σ2 receptor affinity. The parent ring-closed lead compound (6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline) exhibited high σ2 affinity, whereas the corresponding ring-opened phenethylamino analog showed markedly reduced binding, attributed to increased conformational freedom [1]. Alkylation of the NH group in the ring-opened series partially restored σ2 interaction, confirming that the constrained bicyclic scaffold is a critical determinant of high-affinity σ2 binding. This establishes the target compound—bearing the intact, ring-closed THIQ geometry—as the minimal privileged scaffold for σ2 receptor engagement, non-substitutable by flexible phenethylamine analogs [1].

Sigma-2 receptor Conformational analysis Tetrahydroisoquinoline pharmacophore

6,7-Dimethoxy Substitution Pattern: Quantitative SAR vs. Alternative Methoxy Configurations on Sigma-2 Binding Affinity

The positional arrangement of methoxy groups on the THIQ core is a primary determinant of sigma-2 binding affinity. In a systematic SAR evaluation by Sun et al. (2018), altering the configuration of methoxy groups on the isoquinoline moiety produced σ2 Ki values spanning 4.4–133 nM, demonstrating that the 6,7-dimethoxy arrangement is optimal [1]. Coupled with optimization of linker length and flexibility, σ2 Ki values as low as 0.88–15.0 nM were achieved for 6,7-dimethoxy-THIQ derivatives, representing some of the most active and selective σ2 ligands reported [1]. In a separate scaffold-hopping study, 6,7-dimethoxy-THIQ-based compounds were directly compared with 5,6-dimethoxyisoindoline- and tetrahydrobenzazepine-based analogs; the THIQ scaffold consistently yielded high affinity (Ki ≤ 25 nM) and >10-fold subtype selectivity for σ2R [2]. These data collectively establish that the 6,7-dimethoxy substitution on the THIQ nucleus is not arbitrarily replaceable—alternative methoxy positions or heterocyclic cores degrade affinity and selectivity.

Structure-activity relationship Sigma-2 receptor Methoxy substitution pattern

Separation of Sigma-2 Affinity from P-Glycoprotein Activity: Scaffold Deconstruction Reveals Divergent Structure-Activity Trajectories

The 6,7-dimethoxy-THIQ moiety is simultaneously exploited in sigma-2 receptor ligands and P-glycoprotein (P-gp) modulators, often yielding mixed σ2/P-gp agents. Pati et al. demonstrated that deconstructing the THIQ ring selectively ablates σ2 affinity while largely preserving P-gp activity [1]. Specifically, the ring-closed lead compound 1 (6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline) functioned as a potent mixed σ2/P-gp agent. Upon ring-opening to phenethylamino derivatives, σ2 affinity was drastically reduced, whereas P-gp interaction was only slightly diminished; dimethoxy-substituted ring-opened derivatives still displayed potent P-gp activity [1]. This divergent SAR indicates that the intact THIQ ring is the structural element that confers σ2 receptor engagement, and that the scaffold can be exploited in two distinct research directions: (1) maintaining the closed ring for σ2-targeted probes, or (2) opening the ring to develop P-gp-selective agents devoid of σ2 off-target activity [1].

P-glycoprotein Sigma-2 receptor Multidrug resistance Scaffold deconstruction

N-Ethanamine Side Chain as a Synthetic Handle: Comparative Utility vs. Unsubstituted THIQ Core for Downstream Conjugation

The N-ethanamine side chain of the target compound distinguishes it from the bare 6,7-dimethoxy-3,4-dihydroisoquinoline core (CAS 3382-18-1, MW 191.23 g/mol) by providing a primary amine functionality that enables direct conjugation via amide coupling, reductive amination, or sulfonamide formation. This synthetic handle has been exploited to generate diverse bioactive series: Chander et al. (2016) synthesized fifteen 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives (5a-o) as HIV-1 reverse transcriptase inhibitors, with compound 5h achieving 61% RT inhibition [1]. Qiu et al. (2019) used the same scaffold to build N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as P-gp inhibitors, with compound 26 showing EC50 = 46.2 ± 3.5 nM in reversing multidrug resistance (reversal fold = 44.26) [2]. The unsubstituted THIQ core (CAS 3382-18-1) lacks this amine handle, requiring additional synthetic steps for N-functionalization and limiting direct conjugation efficiency. The target compound thus offers at least one fewer synthetic transformation compared with starting from the unsubstituted core, a tangible advantage in multi-step library synthesis [1][2].

Synthetic intermediate Building block N-alkylation Medicinal chemistry

Physicochemical Property Contrast: LogP and Molecular Weight vs. Non-Cyclic Analog Homoveratrylamine

The target compound (MW 236.31 g/mol, calculated LogP 1.37 [1]) differs markedly from its closest non-cyclic analog, homoveratrylamine (3,4-dimethoxyphenethylamine, CAS 120-20-7, MW 181.23 g/mol, estimated LogP ~1.2) . The THIQ scaffold adds 55 Da of molecular weight and incorporates the basic nitrogen into a bicyclic system, raising the pKa of the tertiary amine (estimated ~8.5–9.5) relative to the primary amine of homoveratrylamine (pKa ~9.8). The constrained geometry reduces the number of rotatable bonds (from 4 in homoveratrylamine to 3 in the THIQ scaffold), decreasing conformational entropy upon receptor binding. This difference in molecular flexibility is directly implicated in the divergent sigma receptor binding profiles: the constrained THIQ compound favors the sigma-2 receptor binding pose, while flexible homoveratrylamine shows preferential interaction with monoamine oxidase and serotonin receptors rather than sigma receptors [2]. The LogP value of 1.37 places the target compound within the favorable range for CNS penetration (LogP 1–3), while the higher molecular weight compared with homoveratrylamine may influence BBB permeability and tissue distribution [1].

Lipophilicity Physicochemical properties CNS drug-likeness Molecular descriptor

Oxidation State Differentiation: 3,4-Dihydro vs. Fully Aromatic 6,7-Dimethoxyisoquinoline on Sigma Receptor Binding and Synthetic Tractability

The 3,4-dihydro oxidation state of the target compound—saturating the C3-C4 bond of the isoquinoline ring—creates a non-planar, partially flexible scaffold that is structurally distinct from fully aromatic 6,7-dimethoxyisoquinoline. This saturation is functionally significant: in the AChE inhibition context, the dihydroisoquinoline ring analog (compound 6) demonstrated an IC50 of 7.0 ± 1.4 μM, while the corresponding fully reduced tetrahydroisoquinoline analog (compound 4) showed IC50 = 5.5 ± 1.0 μM, indicating that the oxidation state modulates biological activity [1]. In sigma receptor binding, the dihydro scaffold provides a balance between rigidity (from the bicyclic core) and flexibility (from the saturated C3-C4 bond) that is critical for optimal receptor pocket accommodation; fully aromatic isoquinolines are planar and lack this conformational adaptability [2]. Furthermore, the 3,4-dihydro state preserves the enamine character of the N-containing ring, which is exploited in Reissert chemistry for diastereoselective synthesis—chiral acid chlorides react with 6,7-dimethoxy-3,4-dihydroisoquinoline to form diastereomeric Reissert compounds with up to 80% diastereoselectivity . Fully aromatic isoquinolines do not undergo this transformation, underscoring the unique synthetic versatility of the dihydro oxidation state .

Oxidation state 3,4-Dihydroisoquinoline Aromatic isoquinoline Sigma receptor

High-Value Research and Industrial Application Scenarios for 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS 160446-15-1)


Synthesis of Sigma-2 Receptor-Selective Radioligands for PET/SPECT Tumor Imaging

The 6,7-dimethoxy-THIQ scaffold is the validated pharmacophore for sigma-2 receptor selectivity. [18F]ISO-1, a sigma-2 radioligand used in clinical trials, incorporates this scaffold. The target compound provides the minimal pharmacophoric core for constructing highly selective sigma-2 ligands (σ1/σ2 selectivity ratio >1000 for CM398, Ki = 0.43 nM for σ2) [1]. Fluorescent and radiolabeled derivatives built from this scaffold have demonstrated σ2 Ki values of 10.9–22.3 nM with subtype selectivity ratios of 14–57 [2]. Researchers developing sigma-2-targeted imaging agents for solid tumors should select this compound as the privileged starting material for linker attachment and fluorophore/radioisotope conjugation.

Development of P-Glycoprotein Inhibitors for Multidrug Resistance Reversal in Oncology

The THIQ scaffold is simultaneously exploited in P-gp modulator design. The target compound has been used to synthesize phthalazinone-based P-gp inhibitors achieving EC50 = 46.2 ± 3.5 nM with a reversal fold of 44.26 in doxorubicin-resistant K562/A02 cells [3]. WK-X-34 (CAS 908859-10-9), a dual P-gp/BCRP inhibitor built on this scaffold, shows P-gp IC50 = 331 nM [4]. The intact ring-closed scaffold yields mixed σ2/P-gp agents; deliberate ring-opening can generate P-gp-selective agents devoid of σ2 activity [5]. This dual-track SAR makes the compound an essential starting point for structure-based design of MDR reversal agents.

Medicinal Chemistry Library Synthesis via Direct N-Functionalization

The pre-installed primary amine on the ethanamine side chain enables direct conjugation to generate diverse compound libraries. This has been demonstrated in the synthesis of 15 HIV-1 reverse transcriptase inhibitors (one-step amide coupling), with lead compound 5h achieving 61% RT inhibition and CC50 >200 μg/mL on T lymphocytes [6]. The same amine handle allows reductive amination with aldehydes, sulfonamide formation with sulfonyl chlorides, and urea/thiourea formation with isocyanates. Compared with the unsubstituted 6,7-dimethoxy-3,4-dihydroisoquinoline core (CAS 3382-18-1), the target compound reduces synthetic step count by at least one transformation, improving library synthesis throughput and reducing cumulative yield loss in multi-step sequences.

Conformational Constraint Studies and Pharmacophore Validation for Sigma-2 Receptor Drug Discovery

The target compound serves as the prototypical ring-closed control for pharmacophore validation. Systematic studies have shown that ring-opening (deconstruction) of this scaffold drastically reduces sigma-2 receptor affinity while preserving P-gp activity, establishing the THIQ ring as the structural element governing sigma-2 vs. P-gp target selectivity [5]. In scaffold-hopping campaigns comparing isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine cores, the 6,7-dimethoxy-THIQ scaffold consistently produces high-affinity sigma-2 ligands (Ki ≤ 25 nM, >10-fold selectivity) [7]. The compound is therefore the preferred reference control for medicinal chemistry programs investigating the contribution of conformational constraint to sigma receptor pharmacology.

Quote Request

Request a Quote for 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.